molecular formula C13H16O4 B1398091 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid CAS No. 732308-82-6

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid

Katalognummer B1398091
CAS-Nummer: 732308-82-6
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: ANYWJCSOPVLRHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenyl ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the preparation of NCA-AG using a variation of the Leuchs method, with characterization involving NMR, UV, FTIR, and ESMS techniques (Salamula, Bredenkamp, Bezuidenhout, & Nadiye-Tabbiruka, 2015). Additionally, it played a role in the synthesis of benzothiazolyl thioesters, with optimized conditions leading to high yields (Wang Yu-huan, 2009).

Solid-Phase Peptide Synthesis

This compound has been used in the solid-phase synthesis of peptides. N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a derivative, was synthesized and found suitable as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).

Photophysical Properties

It has been involved in studies of photophysical properties. For example, derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester were synthesized to study their photophysical properties in different solvents (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).

Novel Reagent Development

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids was developed using this compound (Saito, Ouchi, & Takahata, 2006).

Optimization of Chemical Processes

It has been employed in optimizing chemical processes, such as the photo-electro/Persulfate/nZVI process for degrading chlorophenoxy acids herbicides, contributing significantly to environmental protection (Mehralipour & Kermani, 2021).

Radical-Mediated Reactions

Metal-free synthesis of trans-diamines from cycloalkenes via a radical mechanism using phenylhydrazine and azodicarboxylates was achieved, showcasing the versatility of this compound (Zhu, Chen, & Loh, 2013).

Wirkmechanismus

Target of Action

It is known to be a useful semi-flexible linker in the development of proteolysis-targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The mode of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety within the PROTAC molecule . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it forms part of . By leading to the degradation of these target proteins, the compound can influence various cellular processes depending on the specific roles of the target proteins .

Pharmacokinetics

As a component of protacs, its bioavailability would be influenced by the properties of the entire protac molecule .

Result of Action

The result of the action of this compound is the degradation of the target proteins of the PROTACs it is part of . This can have various molecular and cellular effects depending on the functions of these target proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or the PROTACs it forms part of, the pH and temperature of the environment, and the presence of enzymes that can metabolize the compound .

Safety and Hazards

The compound should be handled with care to avoid inhalation, swallowing, or skin contact. It should not come into contact with eyes. Operations should be carried out in a well-ventilated area to avoid dust and steam . It is also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Biochemische Analyse

Biochemical Properties

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of protein degradation and synthesis. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins . The tert-butoxycarbonyl group serves as a protecting group for amines, allowing for selective reactions in the presence of other functional groups . Enzymes such as proteases and esterases can interact with this compound, leading to the cleavage of the protecting group and subsequent release of the active compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins by promoting their degradation through the PROTAC mechanism . This targeted protein degradation can affect cell signaling pathways by removing key regulatory proteins, leading to changes in gene expression and cellular responses. Additionally, the compound’s interaction with cellular enzymes can impact metabolic processes by altering the availability of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs, which facilitate the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein . The tert-butoxycarbonyl group is cleaved by cellular enzymes, releasing the active compound that can bind to the target protein and initiate the degradation process . This mechanism allows for precise control over protein levels within the cell, providing a powerful tool for studying protein function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the removal of the tert-butoxycarbonyl group . Long-term studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively induce the degradation of target proteins without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve the desired protein degradation . Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and synthesis. The compound interacts with enzymes such as proteases and esterases, which catalyze the cleavage of the tert-butoxycarbonyl group and release the active compound . This interaction can affect metabolic flux by altering the levels of specific metabolites and influencing the overall metabolic balance within the cell . The compound’s role in PROTAC-mediated protein degradation also impacts metabolic pathways by regulating the turnover of key proteins involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters such as organic anion transporters may facilitate the uptake and distribution of the compound within cells . The localization and accumulation of the compound can influence its activity and effectiveness in targeting specific proteins for degradation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with target proteins and enzymes in the appropriate cellular context . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s localization and function .

Eigenschaften

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYWJCSOPVLRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate (4.00 g, 13.0 mmol) was taken up in THF (30 mL) and MeOH (10 mL) under N2. NaOH (2 M, 19.5 mL, 39.0 mmol) was added, and the reaction was stirred at room temperature for 45 min. The solution was quenched with 1 M citric acid and extracted with EtOAc (2×). The combined organic extracts were washed with water and brine, dried (MgSO4), and evaporated. The resulting yellow oil was dissolved in 1:1 EtOAc:water (100 mL) and stirred at 85° C. for 2 h. The mixture was diluted with 1 M citric acid and extracted with EtOAc. The organic layer was washed with water and brine, dried (MgSO4), and evaporated to give [4-(tert-Butoxycarbonyl)phenyl]acetic acid as a tan solid. 1H NMR (DMSO-d6, 600 MHz) δ 12.42 (bs, 1H), 7.82 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.3 Hz, 2H), 3.64 (s, 2H), 1.51 (s, 9H). MS: cal'd 259 (MNa+), exp 259 (MNa+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.2 g (16.78 mmol) of tert-butyl 4-(2-methoxy-2-oxoethyl)benzoate in 50 ml of water and 50 ml of THF is mixed with 0.8 g (33.6 mmol) of lithium hydroxide and stirred at room temperature for 1 hour. The phases are separated and the aqueous phase is adjusted to pH 3 with 2 M hydrochloric acid. It is extracted with ethyl acetate. The organic phase is then washed with sodium chloride solution, dried over sodium sulphate and evaporated. 3.6 g (15.2 mmol, 87% yield) of the title compound are obtained.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate (4.00 g, 13.0 mmol) in THF (30 mL) and MeOH (10 mL) was added NaOH (2N, 19.5 mL, 38.9 mmol). After stirring the reaction for 45 minutes at room temperature, it was diluted with 1 M citric acid and extracted with EtOAc. The organic layer was washed (water, brine), dried (MgSO4), and concentrated to a yellow residue. The residue was redissolved in EtOAc (50 mL) and H2O (50 mL) and stirred for 2 h at 80° C. The mixture was extracted with EtOAc, washed with water and brine, dried (MgSO4), and concentrated to give [4-tert-butoxycarbonyl)phenyl]acetic acid as an off-white solid. MS (ESI) calcd [M+Na]+ 259.1, found 259.1.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.